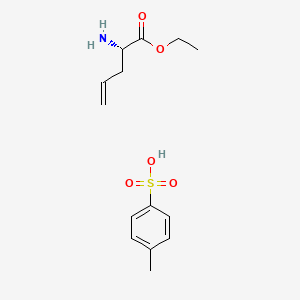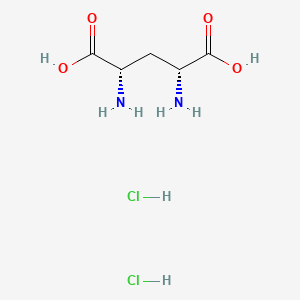
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, otherwise known as (R)-Fmoc-AMB, is a synthetic amino acid that is widely used in organic chemistry and biochemistry. It is a chiral amino acid, meaning that it has two non-superimposable mirror images, and is commonly used as a protecting group in peptide synthesis. It is also used as a building block in organic synthesis, as a reagent for affinity chromatography, and as a ligand for metal-catalyzed asymmetric synthesis. In addition, (R)-Fmoc-AMB has been found to have potential applications in the fields of pharmacology and medicine.
Aplicaciones Científicas De Investigación
Hydrogel Formulation
Fmoc-D-isovaline is used in the formulation of hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . They can be prepared using both synthetic or natural polymers, and their mechanical and functional properties may change according to the preparation method, the solvent, the pH, and other experimental parameters . Fmoc-D-isovaline, due to its simplicity and capability to gel in physiological conditions, is one of the most studied peptide hydrogelators .
Biomedical Applications
Fmoc-D-isovaline has potential biomedical applications . Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-D-isovaline is used in the synthesis of these PHGs .
Tissue Engineering
Fmoc-D-isovaline is used in tissue engineering . The Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Self-Assembly
Fmoc-D-isovaline has the ability to self-assemble . This property is crucial in the formation of supramolecular nanostructures and their subsequent transformation into biofunctional hydrogel materials .
Drug Delivery
Fmoc-D-isovaline is used in drug delivery systems . The biocompatibility and the ability to encapsulate drugs make Fmoc-D-isovaline a suitable candidate for the development of drug delivery systems .
Diagnostic Tools for Imaging
Fmoc-D-isovaline is used in the development of diagnostic tools for imaging . The ability of Fmoc-D-isovaline to form hydrogels that can encapsulate biological fluids makes it a potential candidate for the development of diagnostic tools for imaging .
Mecanismo De Acción
Target of Action
Fmoc-D-Isovaline, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-Isovaline is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
Fmoc-D-Isovaline acts by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds without interference from the amine group .
Biochemical Pathways
The use of Fmoc-D-Isovaline is integral to the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amine group . The Fmoc group, being base-labile, allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Result of Action
The primary result of Fmoc-D-Isovaline’s action is the successful synthesis of peptides. By protecting the amine group, it allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds . After the peptide synthesis is complete, the Fmoc group is removed, revealing the original amine group .
Action Environment
The action of Fmoc-D-Isovaline is influenced by several environmental factors. The stability of the Fmoc group to various treatments allows it to withstand different conditions during peptide synthesis . The rate of Fmoc group removal can be influenced by the concentration of the base used, with a solution of 20% piperidine in N,N-dimethylformamide (DMF) commonly used . The reaction environment, including pH, temperature, and solvent, can also impact the efficiency of peptide synthesis .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLHAJXIQCMLR-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













